6-Methoxy-3-nitropyridine-2-carbonitrile

Descripción general

Descripción

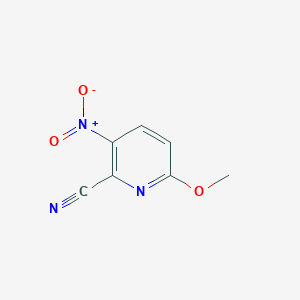

6-Methoxy-3-nitropyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methoxy group at the 6th position, a nitro group at the 3rd position, and a cyano group at the 2nd position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-methoxy-3-nitropyridine as a starting material.

Reaction Conditions: The compound can be synthesized through a series of reactions, including Suzuki and Negishi couplings. These reactions involve palladium-catalyzed cross-coupling reactions that facilitate the formation of carbon-carbon bonds.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

Substitution Products: New pyridine derivatives with different substituents.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

6-Methoxy-3-nitropyridine-2-carbonitrile serves primarily as an intermediate in the synthesis of more complex organic molecules. It is particularly noted for its role in:

- Suzuki Coupling Reactions : This compound acts as a reactant in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds between aromatic compounds. The reaction typically involves a palladium catalyst and is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

- Negishi Coupling Reactions : Similar to the Suzuki reaction, this compound can be utilized in Negishi coupling reactions, where it facilitates the formation of new carbon-carbon bonds using organozinc reagents .

Table 1: Comparison of Coupling Reactions

| Reaction Type | Catalyst Type | Key Features |

|---|---|---|

| Suzuki Coupling | Palladium | Forms biaryl compounds; widely used in pharma |

| Negishi Coupling | Organozinc reagents | Useful for synthesizing complex organic structures |

Research has indicated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds related to this structure have shown potential antimicrobial effects, making them candidates for further development in medicinal chemistry .

- Pharmaceutical Intermediates : This compound is involved in the synthesis of biologically active molecules, including those with analgesic properties. For instance, it serves as a precursor to key intermediates used in producing analgesics and anti-inflammatory drugs .

Industrial Applications

In addition to its laboratory uses, this compound has industrial significance:

- Fine Chemicals Production : It is utilized as a building block in the production of fine chemicals, which are essential for various industrial applications including agrochemicals and specialty chemicals .

Case Studies and Research Findings

Recent studies have focused on the structural characterization and reactivity of this compound:

- Structural Analysis : Computational studies using Density Functional Theory (DFT) have provided insights into vibrational spectra and structural parameters, aiding in understanding its reactivity in various chemical environments.

- Synthesis Pathways : Research has documented efficient synthetic routes for obtaining this compound from simpler precursors like 2-chloro-6-methoxy-3-nitropyridine, demonstrating its versatility as a synthetic intermediate .

Mecanismo De Acción

The mechanism by which 6-Methoxy-3-nitropyridine-2-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

2-Chloro-6-methoxy-3-nitropyridine: A closely related compound with a chlorine atom instead of a cyano group.

3-Nitro-2-cyanopyridine: A pyridine derivative with a nitro group at the 3rd position and a cyano group at the 2nd position, but without the methoxy group.

Uniqueness: 6-Methoxy-3-nitropyridine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

6-Methoxy-3-nitropyridine-2-carbonitrile is a pyridine derivative characterized by its unique structural features, including a methoxy group, a nitro group, and a carbonitrile functional group. The molecular formula of this compound is with a molecular weight of approximately 194.16 g/mol. Despite limited specific biological activity data available for this compound, its structural motifs suggest potential applications in various biological contexts.

Structural Characteristics

The compound's structure can be represented as follows:

- Methoxy Group : Contributes to the compound's lipophilicity and may influence its interaction with biological membranes.

- Nitro Group : Known for its role in electron transfer processes, potentially enhancing the compound's reactivity and biological activity.

- Carbonitrile Group : Often involved in hydrogen bonding and can participate in various chemical reactions.

Biological Activity Insights

While direct studies on the biological activity of this compound are sparse, related compounds have demonstrated significant biological properties:

- Antimicrobial Activity : Compounds containing nitro groups are frequently studied for their antimicrobial properties. Nitropyridines have been shown to exhibit varying degrees of antibacterial and antifungal activity due to their ability to disrupt microbial cell functions.

- Anticancer Potential : Similar nitro-substituted pyridines have been investigated for their anticancer effects. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation .

- Enzyme Inhibition : Research indicates that nitropyridine derivatives can inhibit certain enzymes, which may play a role in their pharmacological effects. This includes potential inhibition of HIV-1 integrase, as seen in structurally similar compounds .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-methoxy-3-nitropyridine | C₇H₆ClN₃O₂ | Chlorine substituent; used as an intermediate |

| 6-Methoxy-3-nitropyridine-2-acetonitrile | C₈H₈N₄O₂ | Acetonitrile substituent; different reactivity |

| 3-Methyl-4-nitropyridine N-oxide | C₇H₈N₂O₃ | Methyl substitution; different biological activity |

| 4-Chloro-2-methoxy-3-nitropyridine | C₇H₆ClN₃O₂ | Chlorine at position 4; distinct reactivity |

| 2-Chloro-3-methyl-5-nitropyridine | C₇H₈ClN₃O₂ | Methyl substitution at position 3; unique properties |

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activities of pyridine derivatives, including those similar to this compound:

- Antiviral Activity : Certain nitro-substituted pyridines have shown promising results against viral infections. For instance, compounds designed to inhibit HIV integrase demonstrated effective inhibition at low micromolar concentrations, suggesting that similar derivatives might possess antiviral properties .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, such as enzymes or receptors critical to disease progression. For example, some studies indicate that nitro groups can act as electrophiles, leading to covalent modifications of target proteins .

Propiedades

IUPAC Name |

6-methoxy-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-13-7-3-2-6(10(11)12)5(4-8)9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBYQWJIFUMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.